N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
The compound N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-chlorophenyl group. The acetamide moiety at position 5 is linked to a 4-chloro-2-fluorophenyl aromatic ring. This structure combines halogenated aromatic systems with a heterocyclic core, a design common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C20H13Cl2FN4O2 |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C20H13Cl2FN4O2/c21-13-3-1-12(2-4-13)17-10-18-20(29)26(7-8-27(18)25-17)11-19(28)24-16-6-5-14(22)9-15(16)23/h1-10H,11H2,(H,24,28) |
InChI Key |
WXKQIVXSQPCHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Substitution reactions: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like thionyl chloride or fluorinating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts like palladium or copper may be used to enhance reaction rates.
Controlled temperature and pressure: Reactions are often carried out under controlled conditions to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent for treating diseases such as cancer, inflammation, or infectious diseases.
Biological Research: This compound can be used as a tool to study biological pathways and molecular targets.
Industrial Applications: It may find use in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological processes.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural features of the target compound and its analogs:
*Estimated logP based on analog G419-0349 .
Key Observations:
- Core Modifications: The pyrazolo[1,5-a]pyrazin-4-one core (target compound) is distinct from quinazolin-4-one () or pyrazoloquinoxaline () systems, which may alter binding to biological targets.
- Substituent Effects: Halogenation: The target compound’s 4-chloro-2-fluorophenyl group may enhance lipophilicity and target selectivity compared to purely chloro-substituted analogs (e.g., G419-0349) . Ethoxy vs.
- Fused-Ring Systems : The triazolo-pyrazin analog () introduces additional nitrogen atoms, which could improve hydrogen-bonding interactions but reduce solubility .
Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- The target compound and G419-0349 share similar logP (~3.5) and hydrogen bond donor counts, suggesting comparable membrane permeability and oral bioavailability .
Key Observations:
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.
The compound has the molecular formula and a molecular weight of 336.15 g/mol. Its structure includes two chlorophenyl groups and a pyrazolo[1,5-a]pyrazin moiety, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives featuring the pyrazolo[1,5-a]pyrazin framework have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Neuroprotective Effects
In neuropharmacological studies, compounds with similar structures have been evaluated for their neuroprotective effects. One study highlighted the protective role of certain pyrazolo derivatives against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Mechanism
A study investigated the effects of a structurally similar compound on neuronal cultures subjected to oxidative stress. The results demonstrated that the compound significantly reduced cell death and improved cellular viability by modulating antioxidant enzyme activity.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cancer progression.
- Modulation of Signaling Pathways : They may affect signaling pathways related to apoptosis and cell survival.
- Oxidative Stress Response : Enhancing the cellular antioxidant response can protect against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
